1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-
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Overview
Description
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- is a derivative of terephthalic acid, where one of the hydrogen atoms is replaced by a 4-chlorophenylthio group. This compound is part of the larger family of benzenedicarboxylic acids, which are known for their applications in various industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- typically involves the reaction of terephthalic acid with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Comparison
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and physical properties. Compared to its isomers, this compound may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
51762-81-3 |
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Molecular Formula |
C14H9ClO4S |
Molecular Weight |
308.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C14H9ClO4S/c15-9-2-4-10(5-3-9)20-12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
VIVCHGKQKISQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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